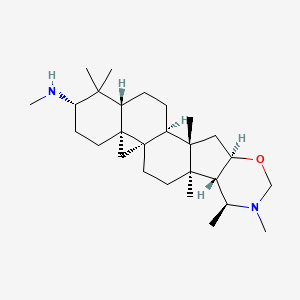

Buxozine C

説明

Buxozine C is a novel alkaloid derived from Buxus sempervirens L. It stands out due to its unique structure, featuring a tetrahydro-oxazine ring fused to positions 16a and 17b of the androstane skeleton. The compound was first isolated by Voticky in 1977 and obtained through semisynthesis from cyclovirobuxine D .

Synthesis Analysis

An efficient one-pot synthesis of cyclovirobuxine A from Buxozine C has been reported. The synthesis involves reductive ring cleavage and amination reactions. Palladized carbon serves as the catalyst, leading to the formation of cyclovirobuxine A in nearly quantitative yield .

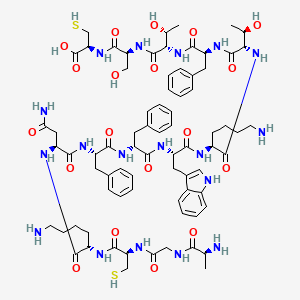

Molecular Structure Analysis

The molecular formula of Buxozine C is C28H50N2O. It contains a tetrahydro-oxazine ring and is joined to the androstane scaffold. The presence of acid hydrogen atoms aligns with the proposed structure. Analytical techniques such as TOF-MS, 1H NMR, and IR spectroscopy confirm its composition .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Buxozine-C : Researchers have developed a short and efficient approach to synthesize Buxozine-C, an alkaloid from Buxus sempervirens, with high yield. This synthesis begins with cyclovirobuxine-D and involves forming a tetrahydro-oxazine ring with formaldehyde at room temperature, achieving a 91% yield (Liu, Ji, & Cai, 2006).

Pharmacological Applications

- Conversion to Cyclovirobuxine A for Cardiovascular and Cerebrovascular Diseases : Buxozine-C can be converted into cyclovirobuxine A, another Buxus alkaloid. Cyclovirobuxine A shows promise in treating cardiovascular and cerebrovascular diseases. This conversion is facilitated using palladized carbon as a catalyst for both direct ring opening of tetrahydro-1,3-oxazine and reductive amination of Buxozine-C, yielding nearly quantitative results (Liu et al., 2008).

Other Related Research

Bufalin from Buxus Alkaloids and Cancer : While not directly about Buxozine C, bufalin, a compound related to the Buxus alkaloids, has demonstrated potential in cancer treatment. It has shown effectiveness in preventing tumor formation in murine models of colorectal cancer, acting as a chemoprophylactic agent (Sun et al., 2019).

Bufalin and Pancreatic Cancer : Bufalin has also been studied for its potential in inhibiting pancreatic cancer cell proliferation. It induces cell cycle arrest at S phase, inhibiting cyclin D1 and E1 expression, and affecting the expression and activity of transcription factors c-Myc and NF-κB (Liu et al., 2016).

特性

IUPAC Name |

(1S,4R,5S,6S,10R,12S,13S,16R,18S,21R)-N,4,6,7,12,17,17-heptamethyl-9-oxa-7-azahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-18-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46N2O/c1-17-22-18(30-16-29(17)7)14-25(5)20-9-8-19-23(2,3)21(28-6)10-11-26(19)15-27(20,26)13-12-24(22,25)4/h17-22,28H,8-16H2,1-7H3/t17-,18+,19-,20-,21-,22-,24+,25-,26+,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBJBVLTEQHUQV-ZUDQDPCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)NC)C)C)OCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)NC)C)C)OCN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buxozine C | |

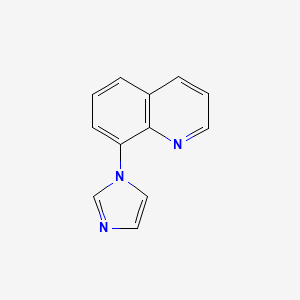

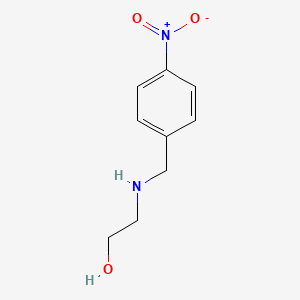

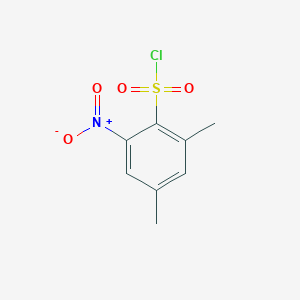

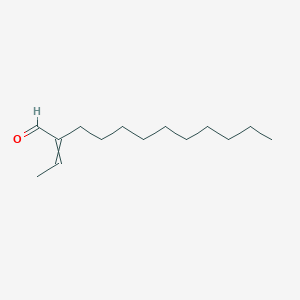

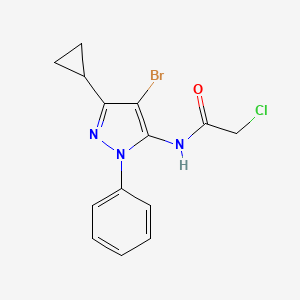

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Benzo[c]carbazole, 10-methyl-7-phenyl-](/img/structure/B3276842.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)

![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B3276882.png)